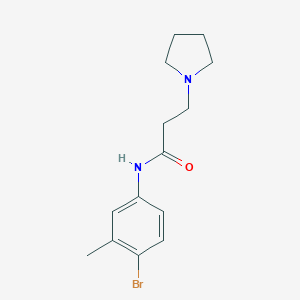
N-(4-bromo-3-methylphenyl)-3-(pyrrolidin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)-3-(pyrrolidin-1-yl)propanamide is an organic compound characterized by the presence of a bromine atom, a methyl group attached to a phenyl ring, and a pyrrolidine ring connected to a propanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-3-(pyrrolidin-1-yl)propanamide typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position. This is usually achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or light.
Amidation: The brominated intermediate is then reacted with 3-(1-pyrrolidinyl)propanoic acid or its derivatives. This step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrrolidine ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the amide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF), potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
N-(4-bromo-3-methylphenyl)-3-(pyrrolidin-1-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-(pyrrolidin-1-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the bromine atom and the pyrrolidine ring can influence its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
N-(4-chloro-3-methylphenyl)-3-(1-pyrrolidinyl)propanamide: Similar structure with a chlorine atom instead of bromine.
N-(4-bromo-3-methylphenyl)-3-(1-piperidinyl)propanamide: Similar structure with a piperidine ring instead of pyrrolidine.
N-(4-bromo-3-methylphenyl)-3-(1-morpholinyl)propanamide: Similar structure with a morpholine ring instead of pyrrolidine.
Uniqueness
N-(4-bromo-3-methylphenyl)-3-(pyrrolidin-1-yl)propanamide is unique due to the specific combination of the bromine atom, methyl group, and pyrrolidine ring. This combination can result in distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for targeted research and development.
属性
分子式 |
C14H19BrN2O |
|---|---|
分子量 |
311.22 g/mol |
IUPAC 名称 |
N-(4-bromo-3-methylphenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C14H19BrN2O/c1-11-10-12(4-5-13(11)15)16-14(18)6-9-17-7-2-3-8-17/h4-5,10H,2-3,6-9H2,1H3,(H,16,18) |
InChI 键 |
SHAOKYOKELFDTD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCCC2)Br |
规范 SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCCC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


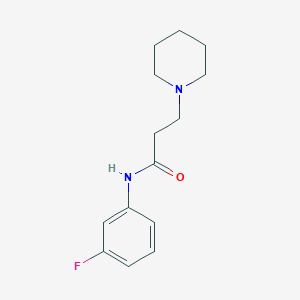
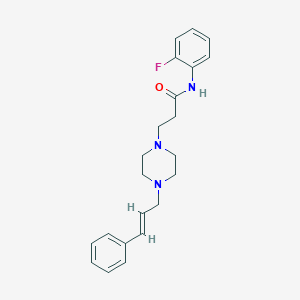
![N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248037.png)
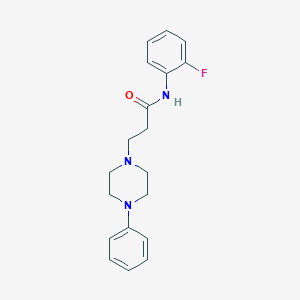
![Ethyl 1-[3-(2-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248041.png)
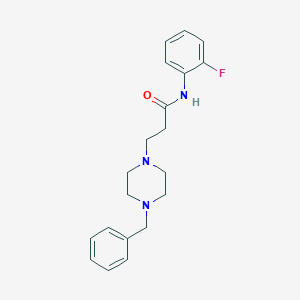
![Ethyl 4-[3-(2-fluoroanilino)-3-oxopropyl]-1-piperazinecarboxylate](/img/structure/B248043.png)
![3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248044.png)
![Ethyl 1-[3-(2-fluoroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248047.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248050.png)
![N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248051.png)
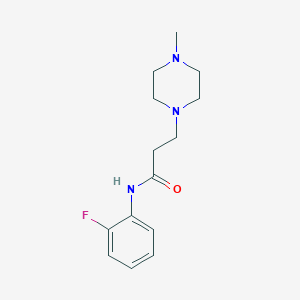
![3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248053.png)
![3-[benzyl(methyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248054.png)
